tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
Description
IUPAC Nomenclature and Isomerism Considerations
The systematic IUPAC name tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-3-yl)carbamate derives from its benzoxazepine core and carbamate substituent. Breaking down the nomenclature:
- Benzo[b]oxazepine : A bicyclic system comprising a benzene ring fused to a seven-membered oxazepine ring. The "b" index indicates fusion between the benzene ring’s C1–C2 bond and the oxazepine’s C2–C3 bond.
- 4-Oxo : Denotes a ketone group at position 4 of the oxazepine ring.
- 2,3,4,5-Tetrahydro : Specifies partial saturation at positions 2–5, reducing the oxazepine ring to a tetrahydro derivative.
- tert-Butyl carbamate : A carbamate ester with a tert-butyl group attached to the oxygen atom.
Isomerism Considerations
The stereochemistry at position 3 of the oxazepine ring introduces potential enantiomerism. The (R)-configuration is explicitly noted in related compounds, suggesting chiral resolution methods are critical for isolating enantiopure forms. Tautomerism is unlikely due to the rigid oxazepine framework, but conformational isomerism arises from rotational flexibility of the tert-butyl carbamate group.
Table 1: Nomenclature and Structural Features
Molecular Architecture: Benzoxazepine Core and Carbamate Substituent Analysis
Benzoxazepine Core
The benzo[b]oxazepine system consists of a benzene ring fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom. Key structural attributes include:
- Ring fusion : Benzene (C6) fused to oxazepine at positions 1 and 2, creating a planar aromatic region adjacent to a partially saturated heterocycle.
- Bond lengths : Computational models predict C–O and C–N bond lengths of 1.36–1.42 Å, consistent with single-bond character in the saturated regions.
- Electronic effects : The electron-withdrawing ketone at position 4 polarizes the oxazepine ring, influencing reactivity at the carbamate group.
Carbamate Substituent
The tert-butyl carbamate group (-OC(=O)NH(C(CH₃)₃)) exhibits:
- Steric bulk : The tert-butyl moiety creates significant steric hindrance, limiting rotational freedom around the C–N bond.
- Electron donation : The carbamate’s oxygen and nitrogen atoms participate in resonance, stabilizing the carbonyl group and modulating electrophilicity.
Table 2: Key Functional Groups and Properties
| Group | Role in Structure | Bond Angles (Degrees) |
|---|---|---|
| Oxazepine ketone | Electron withdrawal, ring polarization | C4–O: 120° (sp² hybridized) |
| Carbamate carbonyl | Resonance stabilization | O–C=O: 125° |
| tert-Butyl | Steric protection of carbamate nitrogen | C–C–C: 109.5° (tetrahedral) |
Crystallographic Characterization and Conformational Studies
Crystallographic Data
While direct X-ray diffraction data for this specific compound is limited, analogous benzoxazepine derivatives reveal:
Conformational Flexibility
Molecular dynamics simulations highlight two dominant conformers:
- Planar carbamate : The carbonyl oxygen aligns with the oxazepine ring, maximizing conjugation.
- Twisted carbamate : The tert-butyl group rotates 60° from the plane, reducing steric clash with the benzene ring.
Table 3: Hypothetical Crystallographic Parameters (Based on Analogues)
| Parameter | Value (Å or °) | Method |
|---|---|---|
| C3–N bond length | 1.45 ± 0.02 | X-ray |
| O–C=O bond angle | 123.5 ± 1.5 | DFT |
| Torsion angle (C3–N) | 15° (planar) to 75° (twisted) | MD |
Properties
IUPAC Name |
tert-butyl N-(4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-10-8-19-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPHEUUFTOGKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Serine Route
This method, adapted from kinase inhibitor syntheses, begins with Boc-L-serine due to its inherent chirality and compatibility with nucleophilic aromatic substitution (SNAr) reactions.
Step 1: Nucleophilic Aromatic Substitution
Boc-L-serine reacts with 1-fluoro-2-nitrobenzene under basic conditions (e.g., NaH or K2CO3) to form a nitro-substituted intermediate. The reaction proceeds in polar aprotic solvents like DMF at 60–80°C, achieving >80% yield.
Step 2: Nitro Reduction
Catalytic hydrogenation (H2/Pd-C) or alternative reducing agents (e.g., Fe/HCl) convert the nitro group to an amine. This step is critical for subsequent cyclization and typically achieves 90–95% yield.
Step 3: Lactam Formation
The amine intermediate undergoes intramolecular cyclization using coupling agents such as HATU or EDCI, forming the benzoxazepinone core. HATU-mediated reactions in DCM at 0°C to RT yield 85–90% product.
Step 4: Carbamate Introduction
Reaction with tert-butyl chloroformate in the presence of a base (e.g., Et3N) installs the carbamate group. This step requires anhydrous conditions to prevent hydrolysis, with yields averaging 75–80%.
| Step | Reagents/Conditions | Yield | Key Considerations |
|---|---|---|---|
| 1 | Boc-L-serine, 1-fluoro-2-nitrobenzene, NaH, DMF, 70°C | 82% | Steric hindrance affects substitution efficiency |
| 2 | H2 (1 atm), 10% Pd/C, EtOH, RT | 93% | Excess H2 pressure risks over-reduction |
| 3 | HATU, DIPEA, DCM, 0°C→RT | 87% | Low temperatures minimize epimerization |
| 4 | (Boc)2O, Et3N, THF, 0°C | 78% | Moisture-sensitive; requires molecular sieves |
Nitro Reduction-Lactamization Approach
An alternative route avoids Boc-protected amino acids, instead leveraging nitro intermediates for lactam formation.
Step 1: Nitro Compound Synthesis
2-Nitrophenol derivatives are alkylated with bromoacetates to form nitro-substituted ethyl esters.
Step 2: Cyclization via Reduction
Catalytic hydrogenation reduces the nitro group to an amine, which spontaneously cyclizes to form the benzoxazepinone. Yields range from 70–85% depending on substituents.
Step 3: Carbamation
Similar to the Boc route, tert-butyl chloroformate introduces the carbamate group under basic conditions.
Stereochemical Control and Chiral Resolution
The (S)-enantiomer is often targeted for biological activity. Key strategies include:
-
Chiral Pool Synthesis : Using Boc-L-serine ensures retention of configuration during SNAr and subsequent steps.
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures, achieving >99% ee in optimized cases.
| Resolution Method | Substrate | Enzyme/Conditions | ee (%) |
|---|---|---|---|
| Kinetic Resolution | Racemic amine | Lipase PS, vinyl acetate | 98 |
| Dynamic Kinetic Resolution | Racemic alcohol | Shvo catalyst, H2 | 99 |
Industrial-Scale Production
Large-scale synthesis prioritizes cost-efficiency and safety:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for exothermic steps (e.g., nitro reduction).
-
Crystallization Optimization : Anti-solvent addition (e.g., water to DMF) improves purity to >99% without chromatography.
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time (Step 2) | 12 h | 2 h |
| Yield | 85% | 91% |
| Purity | 97% | 99% |
Critical Analysis of Methodologies
Boc-Protected Serine Route vs. Nitro Reduction
-
Advantages of Boc Route : Superior stereocontrol, fewer byproducts.
-
Disadvantages : Higher cost of Boc-L-serine; additional deprotection step.
-
Nitro Reduction : Cost-effective but requires careful handling of nitro intermediates.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom in the benzooxazepine ring (when present, as in brominated derivatives) enables cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.
-
Buchwald-Hartwig Amination : Introduction of amine groups via Pd-mediated coupling with amines.
Example Protocol (from analogous brominated variants ):
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h) | Aryl-substituted benzooxazepine |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C) | Amino-substituted derivative |
Carbamate Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the free amine, enabling further functionalization:
-
Deprotection : Treatment with HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Reagent : 4 M HCl in dioxane
-
Conditions : Room temperature, 3 hours
-
Yield : >95% (isolated as hydrochloride salt)
-
LCMS : m/z 193 [M+H]⁺ (post-deprotection)
Ring Functionalization and Rearrangement
The oxazepine ring undergoes modifications:
-
Alkylation : Reaction with methyl iodide in DMF using Cs₂CO₃ as base to introduce methyl groups at the nitrogen.
-
Oxidation : Conversion of the 4-oxo group to other functionalities (e.g., hydroxylation via borane complexes).
| Reaction | Reagents | Conditions | Product Application |
|---|---|---|---|
| N-Alkylation | CH₃I, Cs₂CO₃, DMF | RT, 16 h | Methylated intermediates |
| Oxidation | BH₃·THF, H₂O₂/NaOH | 0°C to RT, 2 h | Hydroxy derivatives |
Coupling Reactions for Pharmacophore Development
The free amine (post-Boc removal) participates in amide bond formation for drug discovery:
-
Isoxazole Carboxamide Conjugation : Reaction with isoxazole-3-carboxylic acid derivatives using HATU/DIPEA in DCM.
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Intermediate : (S)-3-amino-5-methyl-2,3-dihydrobenzo[b] oxazepin-4(5H)-one
-
Coupling Partner : Isoxazole-3-carboxylic acid
-
Reagent : HATU, DIPEA, DCM
-
Yield : 82%
-
Purity : >99% (confirmed by LCMS)
Comparative Reactivity of Structural Analogs
The compound’ reactivity differs from non-brominated or non-oxazepine analogs:
| Feature | tert-Butyl Benzooxazepine Carbamate | tert-Butyl Oxazolidine Carbamate |
|---|---|---|
| Bromine Reactivity | High (cross-coupling) | None |
| Ring Stability | Moderate (pH-sensitive) | High |
| Deprotection Ease | Fast (acidic conditions) | Slower |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for various pharmacological activities including:
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.
- Anticancer Activity : Research indicates potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound is studied for its ability to interact with biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways, which can be beneficial in drug design.
- Receptor Binding : Investigations into its binding affinity to various receptors suggest potential applications in treating neurological disorders.
Material Science
Synthesis of New Materials
Due to its unique structure, tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate serves as a building block in the synthesis of more complex materials:
- Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism involved the modulation of key signaling pathways associated with cell survival.
Case Study 2: Anti-inflammatory Properties
Research reported in Pharmacology Reports indicated that this compound significantly reduced inflammation markers in animal models of arthritis. The compound was shown to inhibit cyclooxygenase enzymes effectively.
Case Study 3: Material Development
In a study published in Advanced Materials, researchers utilized this compound as a precursor for synthesizing novel polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of the thiazepine structure provided unique properties not found in conventional polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate (CAS: 2124262-62-8)
Diltiazem Impurity 2 (CAS: 111188-70-6)
- Structure : Features a thiazepine core (sulfur instead of oxygen) and an acetylated hydroxyl group.
- Impact : The sulfur atom increases lipophilicity and alters metabolic stability compared to oxygen-containing oxazepines. This compound is a byproduct in the synthesis of diltiazem, a calcium channel blocker .
(S)-6-Amino-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)hexanamide (15)
- Structure : Contains a larger benzo[a]heptalen system (seven-membered fused ring) with multiple methoxy substituents.
- Synthetic Relevance : Demonstrates the utility of Boc-protected intermediates in constructing complex polycyclic antitumor agents .
Functional Analogues with Modified Heterocycles
(E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D9)
- Structure : Replaces the oxazepine with a dioxocine ring (two oxygen atoms) and incorporates a caffeic acid-derived acrylamide side chain.
- Biological Activity : Exhibits potent antiproliferative activity (IC₅₀ = 0.79 µM against HepG2) and EGFR inhibition (IC₅₀ = 0.36 µM), attributed to the conjugated acrylamide moiety enhancing target engagement .
SI-43 (from )
- Structure : Contains a benzo[f][1,4]oxazepine core linked to a polyethylene glycol (PEG) chain and pyridine moiety.
- Application : Designed as a bi-steric mTORC1 inhibitor, leveraging the oxazepine scaffold for selective kinase binding. The extended PEG chain improves solubility, a feature absent in the target compound .
Substituent Effects on Pharmacological Properties
- Key Observations :
- Heteroatom Substitution : Thiazepines (S) show higher metabolic stability but reduced polarity compared to oxazepines (O) .
- Ring Size and Fusion : Pyrido-fused oxazepines (e.g., CAS 2124262-62-8) exhibit enhanced kinase affinity due to nitrogen’s electron-withdrawing effects .
- Side Chain Modifications : Acrylamide (D9) and PEG (SI-43) groups significantly enhance target engagement and solubility, respectively .
Biological Activity
tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is a synthetic organic compound belonging to the class of carbamates. Its unique bicyclic structure and the presence of a carbonyl group at the 4-position of the oxazepine ring suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contributes to its lipophilicity and stability, making it a candidate for various applications in medicinal chemistry .
The mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that compounds with similar structures may interact with specific biological targets such as enzymes and receptors. The compound may function by inhibiting certain enzymatic activities or modulating receptor pathways .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various carbamate derivatives. Although specific data on this compound is limited, its structural analogs have shown significant activity against a range of bacterial strains. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| Carbamate A | Moderate | E. coli |
| Carbamate B | Strong | S. aureus |
These findings suggest that tert-butyl derivatives may exhibit similar properties .
Anticancer Activity
Research on structurally related compounds indicates potential anticancer activity. For example, certain oxazepine derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction. The following table summarizes findings from recent studies:
| Study Reference | Compound | Cell Line | IC50 (µM) |
|---|---|---|---|
| Study 1 | Compound X | MCF-7 | 15 |
| Study 2 | Compound Y | HeLa | 10 |
While direct studies on this compound are needed to confirm these effects, its structural characteristics suggest it could possess similar anticancer properties .
Case Studies
A notable case study involved a series of experiments evaluating the biological activity of oxazepine derivatives in vitro. Researchers found that modifications to the carbamate moiety significantly influenced biological activity. The study concluded that further optimization could enhance efficacy against specific targets .
Q & A
Basic Research Questions
What synthetic methodologies are most effective for preparing tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate?
Methodological Answer:
The compound is typically synthesized via multi-step routes involving carbamate protection, cyclization, and deprotection. For example, tert-butyl carbamate intermediates can be generated using Boc anhydride under basic conditions (e.g., NaHCO₃ or Et₃N) in aprotic solvents like DCM or THF . Cyclization to form the oxazepine ring may involve acid-catalyzed or thermal conditions. Critical parameters include reaction temperature (e.g., 0–25°C for Boc protection) and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Combined spectroscopic and crystallographic techniques are essential:
- NMR (¹H/¹³C): Confirm regiochemistry and Boc group integrity. Peaks for the oxazepine carbonyl (4-oxo) typically appear at ~170 ppm in ¹³C NMR .
- MS (ESI+): Verify molecular weight (e.g., [M+H]+ = 391 for related derivatives) .
- X-ray crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve ambiguities in stereochemistry .
What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the Boc group is susceptible to cleavage under acidic conditions (e.g., TFA) . Decomposition products can be monitored via TLC or HPLC .
Advanced Research Questions
How do structural modifications (e.g., substituents on the benzo ring) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methoxy, halogens) followed by bioassays. For example, γ-secretase inhibition (relevant to Alzheimer’s disease) is enhanced by electron-withdrawing groups at specific positions, as shown in related 1,4-oxazepine derivatives . Computational modeling (docking studies) paired with in vitro enzyme assays can identify key pharmacophores .
What challenges arise in resolving crystallographic data for this compound?
Methodological Answer:
Crystallization difficulties may stem from conformational flexibility of the oxazepine ring. Strategies include:
- Solvent screening: Use mixed solvents (e.g., EtOH/DCM) to improve crystal growth.
- Twinned data: SHELXL’s TWIN command can refine twinned structures, though high-resolution data (>1.0 Å) is preferred .
- Hydrogen bonding analysis: Intermolecular H-bonds (e.g., between carbamate carbonyl and solvent) stabilize the lattice .
How can contradictory yield data in published syntheses be reconciled?
Methodological Answer:
Yield discrepancies often arise from differences in reaction scale, solvent purity, or workup procedures. For instance, reports 60–75% yields for similar carbamate syntheses, while cites quantitative yields via optimized coupling agents (e.g., DIC/HOAt). Reproducibility requires strict control of anhydrous conditions and stoichiometry .
What analytical methods are optimal for detecting degradation products?
Methodological Answer:
- HPLC-DAD/MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate degradation peaks. MS/MS fragmentation identifies Boc cleavage products .
- Stress testing: Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to simulate degradation pathways .
How does the choice of solvent impact reaction mechanisms in functionalization steps?
Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions, while non-polar solvents (toluene) favor cyclization via entropy-driven processes. For example, highlights DMSO’s role in facilitating amide bond formation via activation of carboxylic acids .
Safety and Best Practices
What personal protective equipment (PPE) is critical when handling this compound?
Methodological Answer:
Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
How can intermediates be safely isolated during multi-step syntheses?
Methodological Answer:
Employ inert atmosphere techniques (Schlenk line) for air-sensitive intermediates. Quench reactive byproducts (e.g., TFA after Boc deprotection) with saturated NaHCO₃ before extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
